molecular formula C11H15BrO2 B1271730 5-Bromo-2-butoxybenzyl alcohol CAS No. 831212-02-3

5-Bromo-2-butoxybenzyl alcohol

Cat. No.: B1271730
CAS No.: 831212-02-3
M. Wt: 259.14 g/mol
InChI Key: HUBPVKDHWIHMRU-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzyl alcohol is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dibenzyl Bromophenols in Cancer Research : Compounds including dibenzyl bromophenols isolated from the brown alga Leathesia nana, which are structurally related to 5-Bromo-2-butoxybenzyl alcohol, have demonstrated selective cytotoxicity against several human cancer cell lines. This suggests potential applications in cancer research and therapy (Xu et al., 2004).

  • Synthetic Applications : The compound has been used in the synthesis of multisubstituted triphenylenes and phenanthrenes, demonstrating its role as a novel annulating reagent in the creation of polycyclic aromatic hydrocarbons (Iwasaki et al., 2015).

  • Antioxidant Properties : Bromophenols, closely related to this compound, have shown potent antioxidant activities in various assays. These findings highlight their potential as natural antioxidants in preventing oxidative deterioration in food and other applications (Olsen et al., 2013).

  • Photochemical Studies : The photochemistry of benzyl compounds, including those related to this compound, has been explored, shedding light on their solvolytic reactivity and importance in various photochemical processes (DeCosta et al., 2000).

  • Catalysis and Organic Synthesis : The compound has been used in catalysis and as a building block in organic synthesis, contributing to the development of novel synthetic methodologies (Charbonnière et al., 2002).

Safety and Hazards

Safety precautions for handling 5-Bromo-2-butoxybenzyl alcohol include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-butoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of protein kinases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of various proteins, thereby affecting their function and activity. Additionally, this compound can alter gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. The degradation products of this compound may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold dose above which the compound’s effects become more pronounced and potentially harmful. These studies also indicate that the compound’s effects are dose-dependent, with higher doses leading to more significant changes in cellular function and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. The compound is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical pathways, affecting metabolic flux and metabolite levels. For example, the oxidation of this compound by alcohol dehydrogenase can produce an aldehyde intermediate, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with various cellular components. This compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. The targeting of this compound to these compartments is influenced by factors such as post-translational modifications and the presence of targeting signals. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in different cellular compartments .

Properties

IUPAC Name

(5-bromo-2-butoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPVKDHWIHMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367098
Record name 5-Bromo-2-butoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831212-02-3
Record name 5-Bromo-2-butoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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